

ARD-266 PROTAC: A Deep Dive into its Structural and Functional Characteristics

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An In-depth Technical Guide for Researchers and Drug Development Professionals

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key therapeutic target in prostate cancer.[1][2] This technical guide provides a comprehensive overview of the structural and functional characteristics of **ARD-266**, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Structural Characteristics

ARD-266 is a heterobifunctional molecule comprised of three key components: a high-affinity ligand for the Androgen Receptor, a ligand for the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] A notable feature of **ARD-266**'s design is the incorporation of a VHL ligand with a relatively weak binding affinity.[3][5]

The AR antagonist component of **ARD-266** is the same as that used in the earlier AR degrader, ARD-69.[6][3] The complete chemical structure of **ARD-266** is provided in various public databases.[4][7][8][9]

Physicochemical Properties of ARD-266:



Property	Value	Reference
Molecular Formula	C52H59CIN6O7	[7]
Molecular Weight	915.53 g/mol	[7]
CAS Number	2666951-70-6	[7]

Functional Characteristics and Mechanism of Action

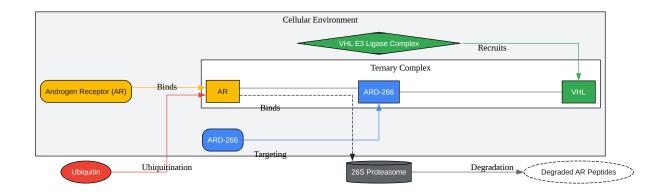
ARD-266 exerts its function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the Androgen Receptor.

The mechanism of action can be summarized in the following steps:

- Ternary Complex Formation: ARD-266 simultaneously binds to the Androgen Receptor and the VHL E3 ligase, forming a ternary complex.[10]
- Ubiquitination: The formation of this complex brings the AR in close proximity to the VHL E3 ligase complex, which facilitates the transfer of ubiquitin molecules to the AR protein.[6]
- Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the AR protein.[1]

This targeted degradation of AR effectively downregulates AR-dependent signaling pathways, which are crucial for the growth and survival of prostate cancer cells.[11][1]





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Mechanism of Action of ARD-266 PROTAC.

Quantitative Performance Data

ARD-266 has demonstrated high potency in degrading the Androgen Receptor across various prostate cancer cell lines.

Degradation Potency and Efficacy:

Cell Line	DC50 (nM)	Dmax	Reference
LNCaP	0.2 - 0.5	>95%	[11][1][7]
VCaP	1.0	>95%	[11][1][7]
22Rv1	0.2	>95%	[11][1][7]

Binding Affinities:



Ligand Component	Target	Binding Affinity (Ki)	Reference
VHL Ligand	VHL E3 Ligase	2-3 μΜ	[3][5]

Downstream Gene Expression:

Treatment of LNCaP cells with **ARD-266** leads to a dose-dependent suppression of AR-regulated genes. At a concentration of 10 nM, **ARD-266** reduces the mRNA levels of Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5) by over 50%.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **ARD-266**.

Cell Culture and Treatment

- Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines.
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of ARD-266 or vehicle control (e.g., DMSO).
 Treatment duration can range from 1 to 24 hours depending on the experimental endpoint.[8]

Western Blotting for AR Degradation

This protocol is adapted from standard western blotting procedures.[12][13][14]

 Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE: Equal amounts of protein (e.g., 20-30 μg) are mixed with Laemmli sample buffer, boiled, and then separated on a polyacrylamide gel.
- Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
- Blocking: The membrane is blocked with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody against the Androgen Receptor (e.g., anti-AR N-20) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
- Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
- Quantification: Densitometry analysis is performed to quantify the band intensities and determine the extent of AR degradation.

In Vitro Ubiquitination Assay

This protocol provides a general framework for assessing AR ubiquitination.[15][16][17]

- Immunoprecipitation: LNCaP cells are treated with ARD-266 and a proteasome inhibitor
 (e.g., MG132) to allow for the accumulation of ubiquitinated AR. Cells are then lysed under
 denaturing conditions, and the Androgen Receptor is immunoprecipitated using an anti-AR
 antibody.
- Western Blotting: The immunoprecipitated samples are then subjected to western blotting as described above. The membrane is probed with an anti-ubiquitin antibody to detect ubiquitinated AR species.

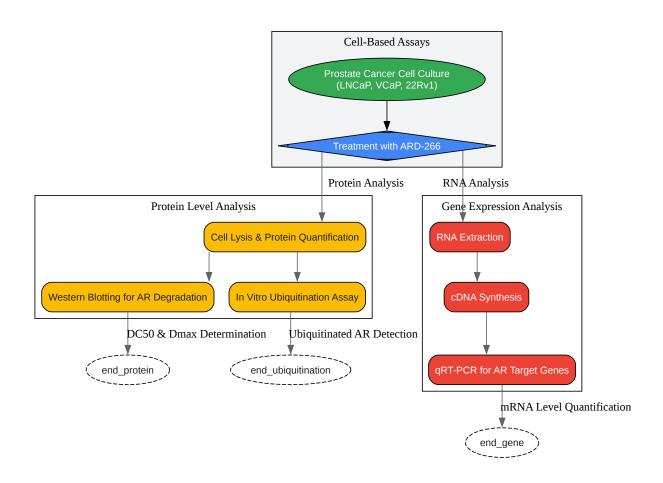


Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is based on standard qRT-PCR methods.[18][19][20]

- RNA Extraction: Following treatment with ARD-266, total RNA is extracted from the cells
 using a suitable RNA isolation kit.
- cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
- qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Data Analysis: The relative mRNA expression levels are calculated using the $\Delta\Delta$ Ct method.





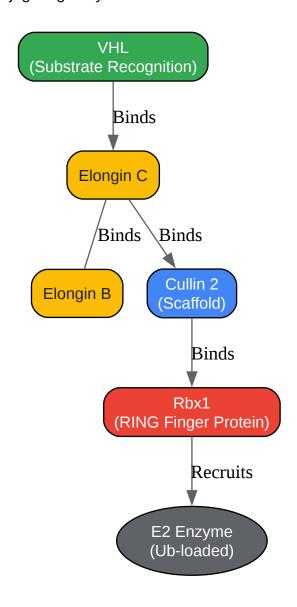
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Experimental workflow for ARD-266 characterization.

VHL-Cullin E3 Ligase Complex



ARD-266 recruits the VHL-Cullin 2 E3 ubiquitin ligase complex. This multi-subunit complex consists of the von Hippel-Lindau protein (VHL) as the substrate recognition subunit, Elongin B and Elongin C, Cullin 2 (Cul2), and the RING-box protein 1 (Rbx1).[6][21][22][23][24] VHL binds to Elongin C, which in turn bridges the interaction with Cul2. Rbx1 is a RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.



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Components of the VHL-Cullin 2 E3 Ligase Complex.

Conclusion

ARD-266 is a highly potent and efficient PROTAC degrader of the Androgen Receptor. Its unique design, which successfully employs a low-affinity VHL ligand, underscores the



complexity of PROTAC-mediated degradation and highlights that strong ternary complex formation can overcome weaker binary binding affinities. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with ARD-266 and other PROTACs targeting the Androgen Receptor.

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